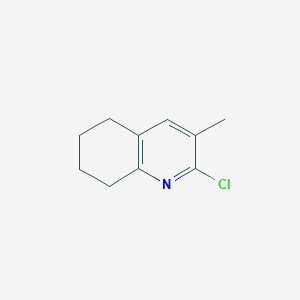

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline

Description

Propriétés

Formule moléculaire |

C10H12ClN |

|---|---|

Poids moléculaire |

181.66 g/mol |

Nom IUPAC |

2-chloro-3-methyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C10H12ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h6H,2-5H2,1H3 |

Clé InChI |

YEPZNCYOYNBAQG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(CCCC2)N=C1Cl |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination of 5,6,7,8-Tetrahydro-2-quinolinone Derivatives

The industrial-scale synthesis of chlorinated tetrahydroquinolines is exemplified by the reaction of 5,6,7,8-tetrahydro-2-quinolinone with chlorinating agents such as phosphorus oxychloride (POCl₃). While the patent CN103992270A focuses on the non-methylated analogue (2-chloro-5,6,7,8-tetrahydroquinoline), the methodology is adaptable to 3-methyl derivatives by substituting the starting material with 3-methyl-5,6,7,8-tetrahydro-2-quinolinone .

Reaction Conditions and Mechanism

-

Chlorinating Agent : Phosphorus oxychloride (2.3 equivalents relative to quinolinone).

-

Post-Treatment : The reaction mixture is cooled to 60–80°C, quenched in an ice-cold alkaline solution (10–30% NaOH/KOH), and extracted with dichloromethane. Vacuum distillation (12–15 mmHg) isolates the product.

Yield : 89–94% for non-methylated analogues, suggesting comparable efficiency for methylated variants with optimized starting materials.

Challenges and Adaptations

Introducing the 3-methyl group necessitates either pre-synthesized methylated quinolinone or post-chlorination methylation . The former is preferred to avoid side reactions, though commercial availability of 3-methyl-5,6,7,8-tetrahydro-2-quinolinone may limit accessibility.

Biocatalytic Preparation Methods

Microbial Dihydroxylation and Hydrogenation

The RSC study describes a stereoselective synthesis of (7S,8R)-2-chloro-3-methyl-5,6,7,8-tetrahydroquinoline-7,8-diol using bacterial strains Pseudomonas putida UV4 and Sphingomonas yanoikuyae B8/36.

Biotransformation Steps

Advantages

-

Stereoselectivity : Produces enantiomerically pure intermediates critical for pharmaceutical applications.

-

Green Chemistry : Aqueous reaction conditions minimize organic solvent use.

Comparative Analysis of Methods

Industrial Applications and Feasibility

Chemical Synthesis for Bulk Production

The patent method is optimal for large-scale manufacturing due to its high yield and straightforward purification via distillation. Adapting this to 3-methyl derivatives would require synthesis of the methylated quinolinone precursor, which may involve:

-

Friedel-Crafts Alkylation : Introducing methyl groups at position 3 using methyl chloride/AlCl₃.

-

Reductive Amination : Constructing the tetrahydroquinoline ring from cyclohexanone derivatives.

Analyse Des Réactions Chimiques

Types de réactions

Réactions de substitution: Le groupe chloro dans la 2-Chloro-3-méthyl-5,6,7,8-tétrahydroquinoléine peut subir des réactions de substitution nucléophile. Les réactifs courants pour ces réactions incluent ou .

Réactions d'oxydation: Le composé peut être oxydé pour former des dérivés de la quinoléine. Les oxydants tels que ou sont généralement utilisés.

Réactions de réduction: La réduction du composé peut conduire à la formation de dérivés de la tétrahydroquinoléine. Les agents réducteurs comme ou sont couramment utilisés.

Réactifs et conditions courants

Substitution nucléophile: Hydroxyde de sodium ou hydroxyde de potassium en solution aqueuse ou alcoolique.

Oxydation: Permanganate de potassium ou trioxyde de chrome en conditions acides ou neutres.

Réduction: Borohydrure de sodium ou hydrure d'aluminium et de lithium en conditions anhydres.

Principaux produits formés

Substitution: Formation de divers dérivés de la quinoléine substitués.

Oxydation: Formation de quinoléine et de ses dérivés oxydés.

Réduction: Formation de dérivés de la tétrahydroquinoléine.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action de la 2-Chloro-3-méthyl-5,6,7,8-tétrahydroquinoléine implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro peut participer à des réactions de substitution électrophile aromatique, tandis que l'atome d'azote peut agir comme un nucléophile dans diverses réactions. Le composé peut également interagir avec des récepteurs biologiques, affectant potentiellement les voies et les processus cellulaires.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the nitrogen atom can act as a nucleophile in various reactions. The compound can also interact with biological receptors, potentially affecting cellular pathways and processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline and Analogs

Notes:

- The methyl group at C3 in the target compound may sterically hinder electrophilic substitution reactions compared to analogs like 8d and 8e, which feature bulky aryl substituents .

Environmental and Regulatory Considerations

Chlorinated tetrahydroquinolines share structural similarities with chlorinated paraffins (CPs), a class of persistent organic pollutants regulated under the Stockholm Convention . While the environmental fate of 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoline is unstudied, its chlorinated analogs’ persistence warrants caution in industrial applications.

Activité Biologique

2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H12ClN

- Molecular Weight: 183.66 g/mol

- CAS Number: 22280-56-4

Antimicrobial Properties

Research has indicated that 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline exhibits significant antimicrobial activity. In a study evaluating various derivatives of tetrahydroquinoline compounds, it was found that certain modifications enhanced the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

Anticancer Properties

The anticancer potential of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline has been explored in several studies. Notably, it has shown effectiveness against various cancer cell lines including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer).

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline | HeLa | 15 | Induction of apoptosis through ROS generation |

| A2780 | 10 | Microtubule destabilization | |

| HT-29 | 12 | Inhibition of cell cycle progression |

The biological activity of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.

- Microtubule Disruption : It interferes with microtubule dynamics, which is critical for cell division.

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G2/M phase in various cancer cells.

Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of various tetrahydroquinoline derivatives included 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline. The results highlighted its ability to significantly reduce cell viability in cancer cell lines compared to controls. The compound was particularly effective in inducing apoptosis in HeLa cells by activating caspase pathways.

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers demonstrated that treatment with 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline led to mitochondrial membrane depolarization and increased levels of intracellular ROS in A2780 cells. This suggests that the compound's anticancer effects are mediated through mitochondrial dysfunction and oxidative stress induction.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-chloro-3-methyl-5,6,7,8-tetrahydroquinoline?

Answer:

The synthesis typically involves functionalization of the tetrahydroquinoline core via palladium-catalyzed cross-coupling or reductive cyclization. For example, substituent variation on the core can be achieved using ortho-nitrochalcone precursors subjected to reductive intramolecular cyclization with Pd/C under hydrogen gas . Solvent choice (e.g., CH₂Cl₂) improves selectivity during cyclization. Post-synthetic chlorination at the 2-position is often performed using POCl₃ or SOCl₂, followed by methyl group introduction via alkylation or Friedel-Crafts reactions. Purity is validated via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at C3, chlorine at C2) and confirms tetracyclic saturation (absence of aromatic protons in the 5,6,7,8 positions) .

- HRMS : Validates molecular formula (C₁₁H₁₄ClN) with precision (error < 2 ppm).

- IR Spectroscopy : Detects N-H stretching (if present) and C-Cl bonds (~550–600 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing interactions (e.g., hydrogen bonding in derivatives like ethyl 4-(4-chlorophenyl) analogs) .

Advanced: How do substituent modifications influence biological activity in C5a receptor antagonism?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Chlorine at C2 : Enhances binding affinity (Ki ~7.3 nM in C5aR Ca²⁺ mobilization assays) by increasing electrophilicity .

- Methyl at C3 : Reduces metabolic clearance (e.g., moderate hepatic stability in rat models) while maintaining steric compatibility with the receptor’s hydrophobic pocket .

- Tetracyclic Saturation : Lowers cytotoxicity (LD₅₀ > 3.01 µg/mL) compared to fully aromatic quinolines.

SAR optimization involves combinatorial libraries to balance potency (IC₅₀ < 10 nM) and pharmacokinetics (e.g., bioavailability >40% in vivo) .

Advanced: What computational strategies predict binding modes to complement system targets?

Answer:

- Molecular Docking : Uses C5aR homology models (based on GPCR templates) to identify key interactions (e.g., chlorine with Tyr²⁹⁷, methyl with Leu¹⁰²) .

- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories, calculating RMSD (<2 Å) and binding free energies (MM/PBSA ΔG < −30 kcal/mol).

- QSAR Models : Correlate logP (2.5–3.5) and polar surface area (50–70 Ų) with membrane permeability and C5aR antagonism .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

Discrepancies (e.g., variable IC₅₀ values in C5aR assays) may arise from:

- Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or C5a isoform purity.

- Ligand Purity : Impurities >5% (e.g., dechlorinated byproducts) skew dose-response curves.

- Pharmacokinetic Variability : Species-specific metabolism (e.g., rat vs. human CYP450 isoforms).

Resolution : - Standardize assays using recombinant human C5aR and LC-MS purity validation.

- Cross-validate results in orthogonal assays (e.g., radioligand binding vs. Ca²⁺ flux) .

Advanced: What strategies mitigate synthetic challenges in scaling up derivatives?

Answer:

- Catalyst Optimization : Replace Pd/C with heterogeneous catalysts (e.g., Ni/Al₂O₃) for cost-effective hydrogenation .

- Solvent Recycling : Use green solvents (e.g., cyclopentyl methyl ether) to improve E-factors.

- Continuous Flow Systems : Enhance yield (>80%) and reduce reaction times (2–4 hours) for cyclization steps .

Advanced: How does this compound compare to other tetrahydroquinoline derivatives in neurodegenerative research?

Answer:

- Blood-Brain Barrier Penetration : LogD (2.8) and P-gp substrate profile (efflux ratio < 2) outperform 2-phenyl analogs .

- Anti-inflammatory Activity : Inhibits microglial TNF-α release (IC₅₀ ~50 nM) vs. 2-fluoro derivatives (IC₅₀ ~200 nM) .

- Toxicity : Lower hepatotoxicity (ALT/AST < 2x baseline) compared to 7-nitro derivatives in murine models .

Advanced: What analytical methods detect degradation products under stress conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.